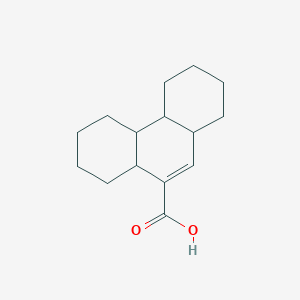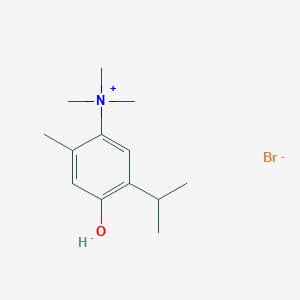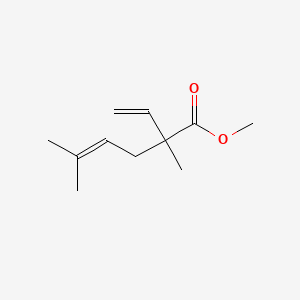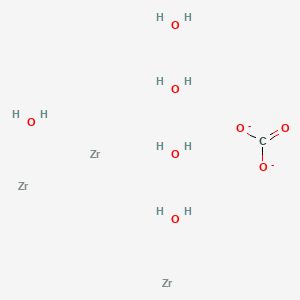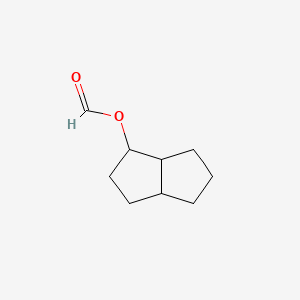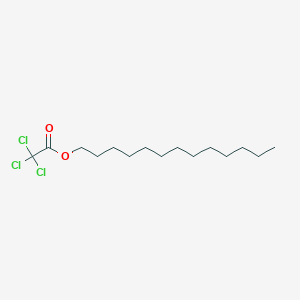
Tridecyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a tridecyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of acetic acid to produce trichloroacetic acid, followed by esterification with tridecyl alcohol. The process is optimized to achieve high yields and purity of the final product through careful control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Tridecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and tridecyl alcohol.
Reduction: The compound can be reduced to form tridecyl acetate and hydrochloric acid.
Substitution: This compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Trichloroacetic acid and tridecyl alcohol.
Reduction: Tridecyl acetate and hydrochloric acid.
Substitution: Various substituted tridecyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tridecyl trichloroacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a precipitant for macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a topical agent for skin treatments.
Mécanisme D'action
The mechanism of action of tridecyl trichloroacetate involves its interaction with biological macromolecules. It can act as a precipitant for proteins and nucleic acids by forming insoluble complexes with these macromolecules. This property is exploited in biochemical assays to isolate and purify specific proteins or nucleic acids from complex mixtures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetic acid: A strong acid used in various chemical and biochemical applications.
Dichloroacetic acid: A related compound with similar chemical properties but different reactivity and applications.
Chloroacetic acid: Another related compound with a single chlorine atom, used in organic synthesis and as a herbicide.
Uniqueness
Tridecyl trichloroacetate is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity .
Propriétés
Numéro CAS |
74339-51-8 |
|---|---|
Formule moléculaire |
C15H27Cl3O2 |
Poids moléculaire |
345.7 g/mol |
Nom IUPAC |
tridecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C15H27Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14(19)15(16,17)18/h2-13H2,1H3 |
Clé InChI |
IVESCNMAOKRZNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


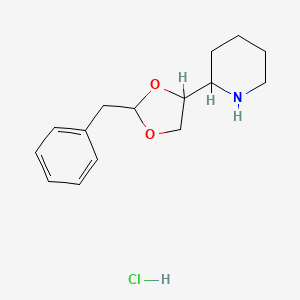
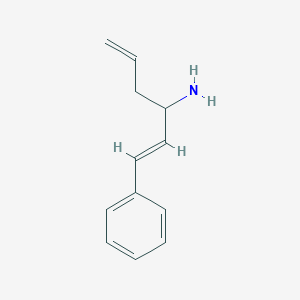
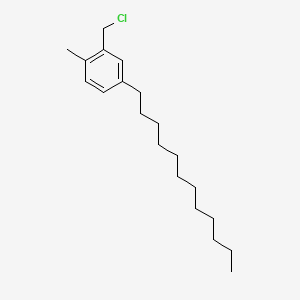
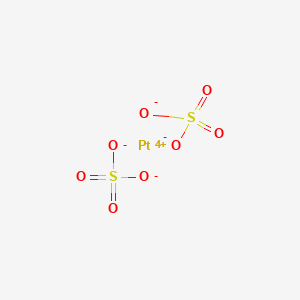
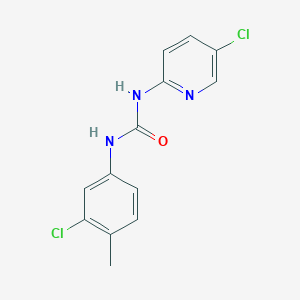
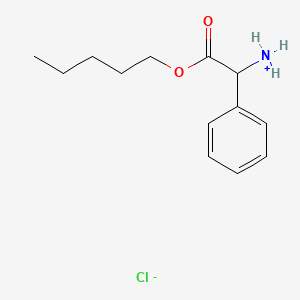
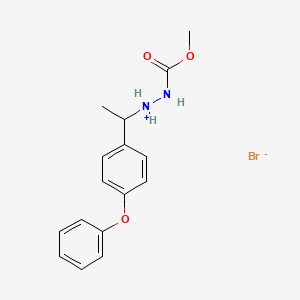
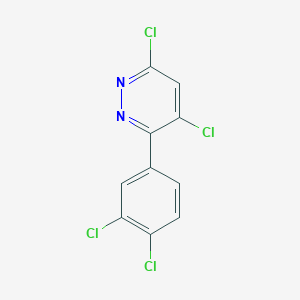
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)
